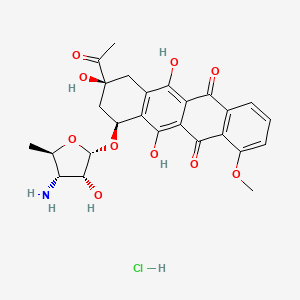
(8S-cis)-8-Acetyl-10-((3-amino-3,5-dideoxy-alpha-D-ribofuranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8S-cis)-8-Acetyl-10-((3-amino-3,5-dideoxy-alpha-D-ribofuranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione hydrochloride: is a complex organic compound with significant applications in various scientific fields. This compound is known for its intricate structure and diverse functional groups, making it a subject of interest in synthetic chemistry, pharmacology, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8S-cis)-8-Acetyl-10-((3-amino-3,5-dideoxy-alpha-D-ribofuranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione hydrochloride involves multiple steps, each requiring precise conditions and reagents. The process typically begins with the preparation of the naphthacenedione core, followed by the introduction of the acetyl and methoxy groups. The ribofuranosyl moiety is then attached through a glycosylation reaction, and the final product is obtained by the addition of hydrochloride to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
(8S-cis)-8-Acetyl-10-((3-amino-3,5-dideoxy-alpha-D-ribofuranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione hydrochloride: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can undergo substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
(8S-cis)-8-Acetyl-10-((3-amino-3,5-dideoxy-alpha-D-ribofuranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione hydrochloride: has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (8S-cis)-8-Acetyl-10-((3-amino-3,5-dideoxy-alpha-D-ribofuranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
(8S-cis)-8-Acetyl-10-((3-amino-3,5-dideoxy-alpha-D-ribofuranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione hydrochloride: can be compared with other similar compounds, such as:
Doxorubicin: A well-known anticancer drug with a similar naphthacenedione core.
Daunorubicin: Another anticancer agent with structural similarities.
Epirubicin: A derivative of doxorubicin with different stereochemistry.
These compounds share structural features but differ in their specific functional groups and stereochemistry, leading to variations in their biological activities and applications.
Propriétés
Numéro CAS |
79867-86-0 |
|---|---|
Formule moléculaire |
C26H28ClNO10 |
Poids moléculaire |
550.0 g/mol |
Nom IUPAC |
(7S,9S)-9-acetyl-7-[(2S,3R,4S,5R)-4-amino-3-hydroxy-5-methyloxolan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C26H27NO10.ClH/c1-9-19(27)24(33)25(36-9)37-14-8-26(34,10(2)28)7-12-16(14)23(32)18-17(21(12)30)20(29)11-5-4-6-13(35-3)15(11)22(18)31;/h4-6,9,14,19,24-25,30,32-34H,7-8,27H2,1-3H3;1H/t9-,14+,19-,24-,25-,26+;/m1./s1 |
Clé InChI |
GRXYHNFFJITBLV-AMJZNUMFSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@H]([C@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)O)N.Cl |
SMILES canonique |
CC1C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


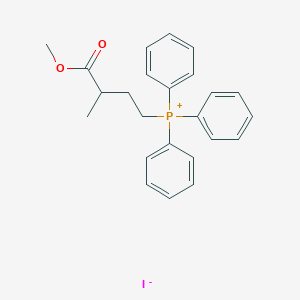
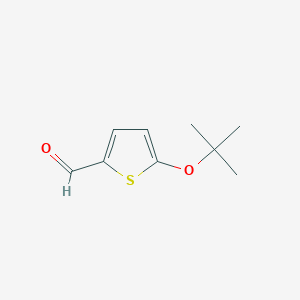
![1,1'-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14428519.png)
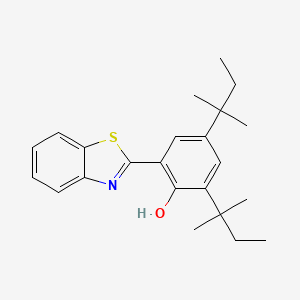
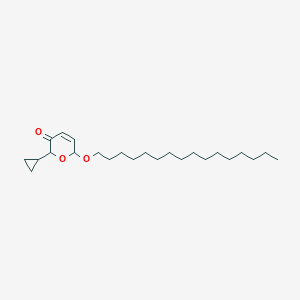
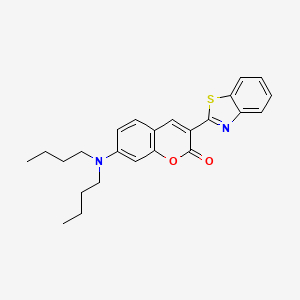
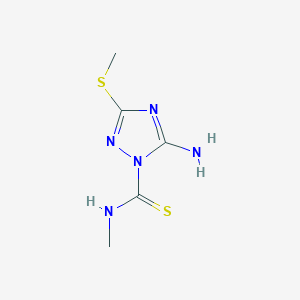
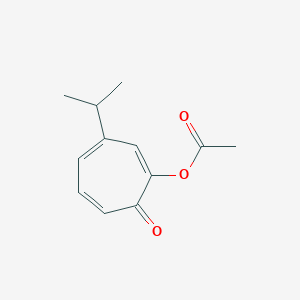
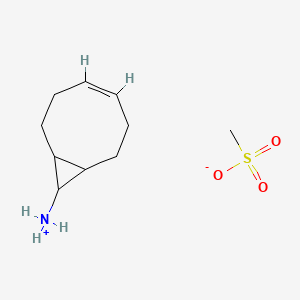
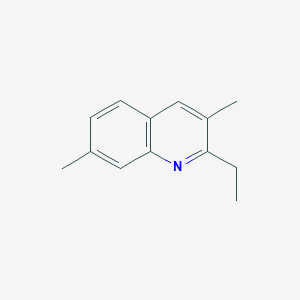
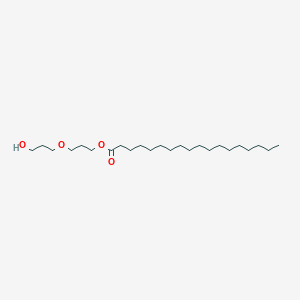
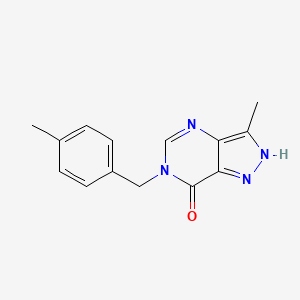
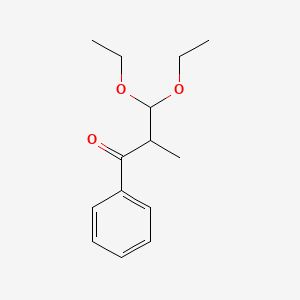
![2-Methoxy-5-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14428568.png)
